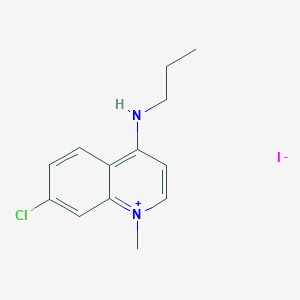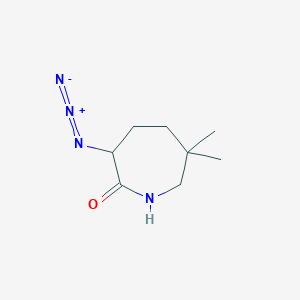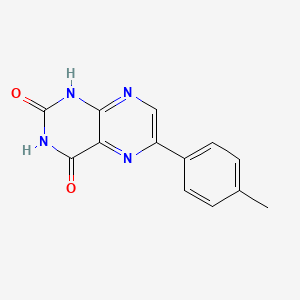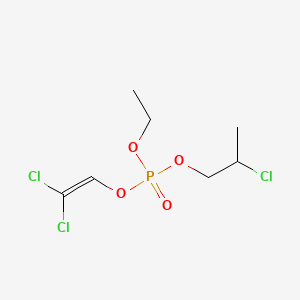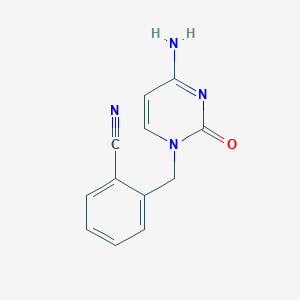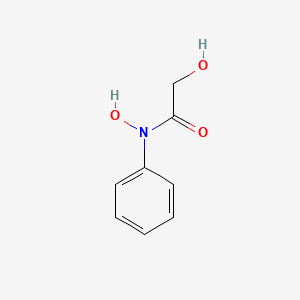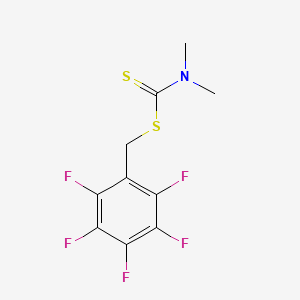
(Pentafluorophenyl)methyl dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)methyl dimethylcarbamodithioate is an organosulfur compound characterized by the presence of a pentafluorophenyl group attached to a methyl dimethylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)methyl dimethylcarbamodithioate typically involves the reaction of pentafluorobenzyl chloride with dimethylcarbamodithioic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)methyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The pentafluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Pentafluorophenyl)methyl dimethylcarbamodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organosulfur compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein modification. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its ability to modulate biological pathways and inhibit certain enzymes makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (Pentafluorophenyl)methyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (Trifluoromethyl)phenyl dimethylcarbamodithioate
- (Pentafluorophenyl)methyl thiocarbamate
- (Pentafluorophenyl)methyl dithiocarbamate
Uniqueness
(Pentafluorophenyl)methyl dimethylcarbamodithioate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile compared to its analogs. The pentafluorophenyl group also enhances the compound’s stability and resistance to degradation, making it suitable for various applications.
Propiedades
Número CAS |
64782-77-0 |
|---|---|
Fórmula molecular |
C10H8F5NS2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H8F5NS2/c1-16(2)10(17)18-3-4-5(11)7(13)9(15)8(14)6(4)12/h3H2,1-2H3 |
Clave InChI |
SKYVDNGEANPULV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
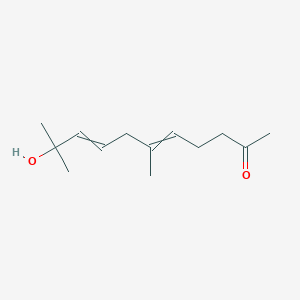

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)

